Elevated Lipophilicity vs. Unsubstituted and Methyl Analogs to Match CNS Lead-Like Chemical Space
The target compound exhibits a computed LogP of 1.08, compared to the unsubstituted analog (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, CAS 2091118-69-1) which has a predicted LogP of approximately -0.2 . This difference of roughly 1.3 log units translates to a >20-fold increase in partition coefficient, placing the tert-butyl analog firmly within the lead-like lipophilicity range desirable for CNS penetration (LogP 1–3) while the unsubstituted compound falls outside.
| Evidence Dimension | Octanol–water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 1.08 (computed XLogP3) |
| Comparator Or Baseline | 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid (CAS 2091118-69-1): predicted LogP ≈ -0.2 (XLogP3) |
| Quantified Difference | ΔLogP ≈ +1.3 (target more lipophilic by >20-fold on a molar partition scale) |
| Conditions | Computational prediction (XLogP3) from vendor technical datasheets |
Why This Matters
For CNS-targeted programs such as mGluR2 NAMs, insufficient lipophilicity leads to poor blood–brain barrier permeability; the tert-butyl group provides a quantitatively measured LogP elevation that aligns with CNS lead-like space, making it a more rational choice for early-stage SAR than its unsubstituted or methyl counterparts.
